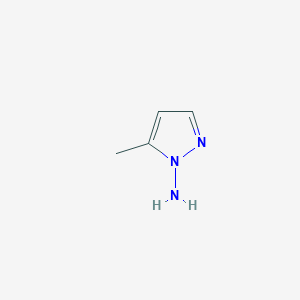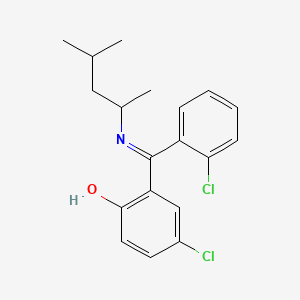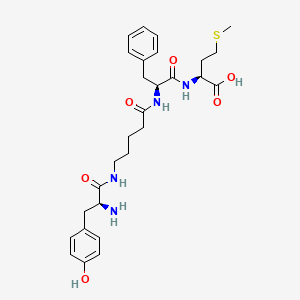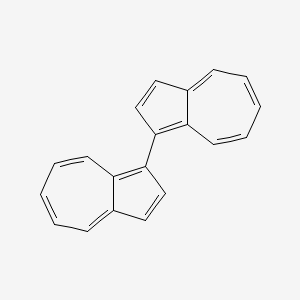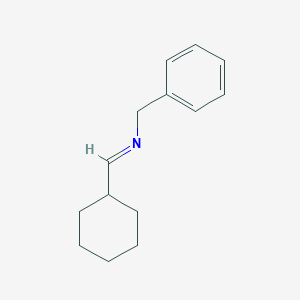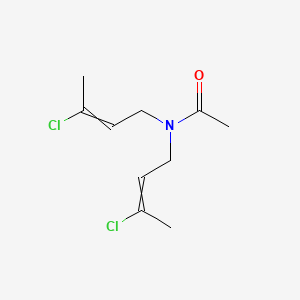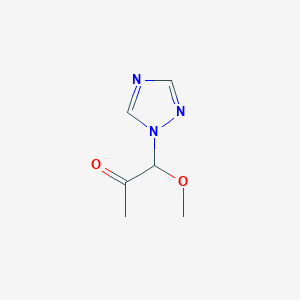
1-Methoxy-1-(1H-1,2,4-triazol-1-yl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-1-(1H-1,2,4-triazol-1-yl)propan-2-one is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
The synthesis of 1-Methoxy-1-(1H-1,2,4-triazol-1-yl)propan-2-one typically involves the reaction of a methoxy-substituted ketone with a triazole derivative. One common method is the reaction of 1-methoxy-2-propanone with 1H-1,2,4-triazole in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Methoxy-1-(1H-1,2,4-triazol-1-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Methoxy-1-(1H-1,2,4-triazol-1-yl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex triazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-Methoxy-1-(1H-1,2,4-triazol-1-yl)propan-2-one involves its interaction with specific molecular targets. For example, in medicinal chemistry, the triazole ring can bind to metal ions in enzymes, inhibiting their activity. This binding can disrupt the enzyme’s function, leading to therapeutic effects. The compound’s methoxy group can also participate in hydrogen bonding, further stabilizing its interaction with the target .
Comparison with Similar Compounds
1-Methoxy-1-(1H-1,2,4-triazol-1-yl)propan-2-one can be compared with other triazole derivatives such as fluconazole and itraconazole. These compounds also contain the triazole ring but differ in their substituents and overall structure. The unique combination of the methoxy group and the triazole ring in this compound gives it distinct properties, such as specific binding affinities and reactivity profiles .
Similar Compounds
- Fluconazole
- Itraconazole
- 1,3-Diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique chemical structure and reactivity make it a valuable compound for further research and development.
Properties
CAS No. |
77315-52-7 |
|---|---|
Molecular Formula |
C6H9N3O2 |
Molecular Weight |
155.15 g/mol |
IUPAC Name |
1-methoxy-1-(1,2,4-triazol-1-yl)propan-2-one |
InChI |
InChI=1S/C6H9N3O2/c1-5(10)6(11-2)9-4-7-3-8-9/h3-4,6H,1-2H3 |
InChI Key |
LYYUKBIPRWLANK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(N1C=NC=N1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-[4-(2,4-dichlorophenoxy)phenoxy]-3-oxopentanoate](/img/structure/B14431456.png)

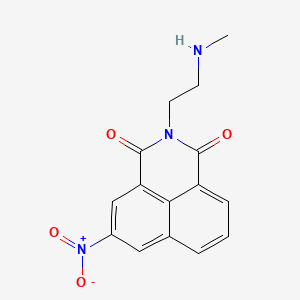
![1-[tert-Butyl(dimethyl)silyl]but-2-yn-1-one](/img/structure/B14431473.png)
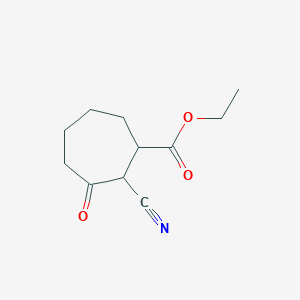

silane](/img/structure/B14431490.png)
